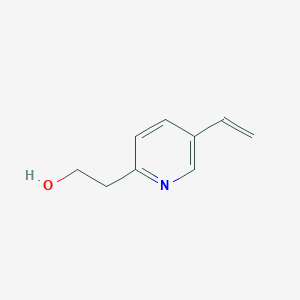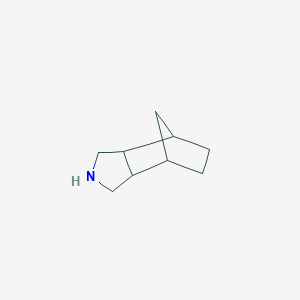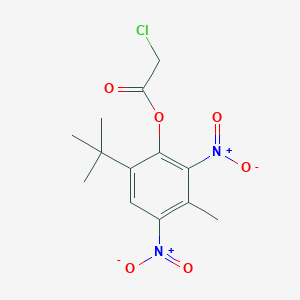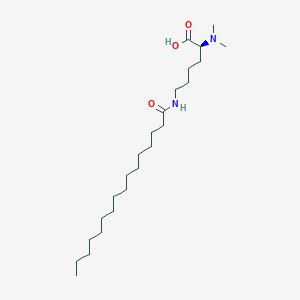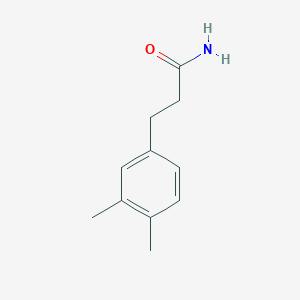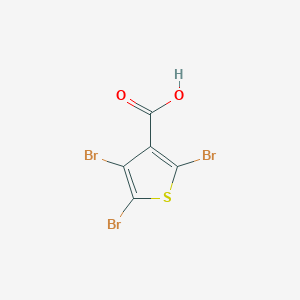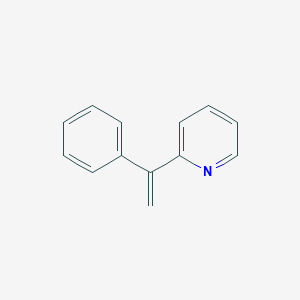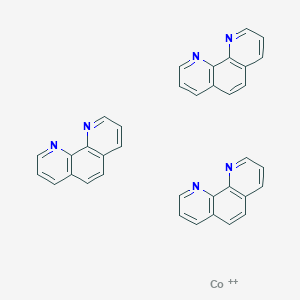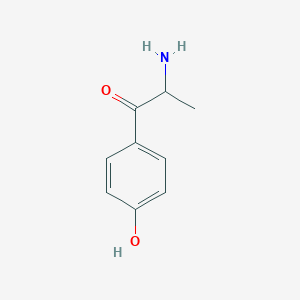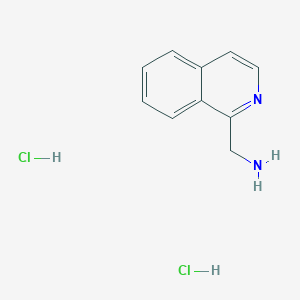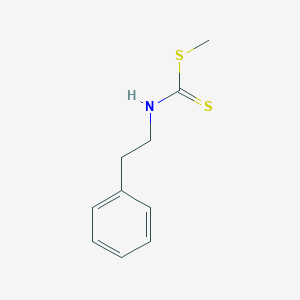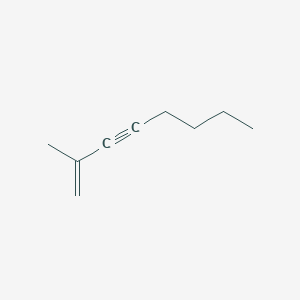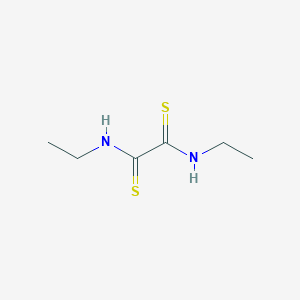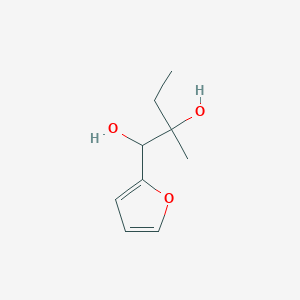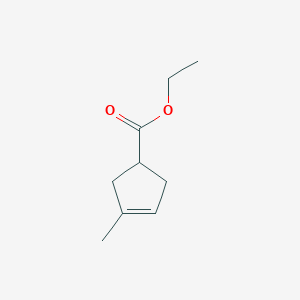
Ethyl 3-methylcyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylcyclopent-3-ene-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ester that is derived from the reaction between 3-methylcyclopent-3-ene-1-carboxylic acid and ethanol. This compound has a wide range of applications in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of cyclic compounds. In biochemistry, it is used as a substrate for enzymes that catalyze the hydrolysis of esters. In pharmacology, it is used as a starting material for the synthesis of drugs.
Mécanisme D'action
The mechanism of action of Ethyl 3-methylcyclopent-3-ene-1-carboxylate is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It may also have other mechanisms of action that are yet to be discovered.
Effets Biochimiques Et Physiologiques
Ethyl 3-methylcyclopent-3-ene-1-carboxylate has no known biochemical or physiological effects. However, it may have some toxic effects if ingested or inhaled in large quantities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 3-methylcyclopent-3-ene-1-carboxylate in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Ethyl 3-methylcyclopent-3-ene-1-carboxylate in scientific research. One possible direction is the synthesis of new compounds using Ethyl 3-methylcyclopent-3-ene-1-carboxylate as a building block. Another direction is the investigation of the mechanism of action of this compound and its potential use in drug development. Additionally, the toxicity of this compound can be further studied to determine safe exposure levels and potential health risks.
Propriétés
Numéro CAS |
15215-84-6 |
|---|---|
Nom du produit |
Ethyl 3-methylcyclopent-3-ene-1-carboxylate |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
ethyl 3-methylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)8-5-4-7(2)6-8/h4,8H,3,5-6H2,1-2H3 |
Clé InChI |
DPGZDBYEZILPOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=C(C1)C |
SMILES canonique |
CCOC(=O)C1CC=C(C1)C |
Synonymes |
3-Cyclopentene-1-carboxylic acid, 3-methyl-, ethyl ester (8CI,9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

